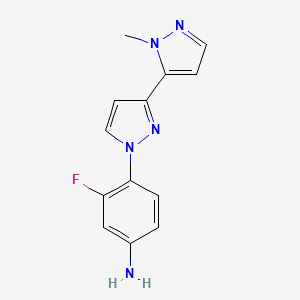3-Fluoro-4-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline
CAS No.:
Cat. No.: VC14658895
Molecular Formula: C13H12FN5
Molecular Weight: 257.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H12FN5 |
|---|---|
| Molecular Weight | 257.27 g/mol |
| IUPAC Name | 3-fluoro-4-[3-(2-methylpyrazol-3-yl)pyrazol-1-yl]aniline |
| Standard InChI | InChI=1S/C13H12FN5/c1-18-13(4-6-16-18)11-5-7-19(17-11)12-3-2-9(15)8-10(12)14/h2-8H,15H2,1H3 |
| Standard InChI Key | FWZYCCAMZPGYNO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC=N1)C2=NN(C=C2)C3=C(C=C(C=C3)N)F |
Introduction
Structural Characteristics and Electronic Properties
Molecular Architecture
The compound features:
-
Fluorine substituent at position 3: Introduces strong electron-withdrawing effects (Hammett σₚ = +0.06) while maintaining moderate steric bulk (van der Waals radius ~1.47 Å) .
-
Bipyrazolyl group at position 4: The 2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl moiety provides:
-
Two adjacent nitrogen atoms capable of hydrogen bonding (pKa ~4–6 for pyrazole NH)
-
Conformational flexibility from the methyl group at position 2'
-
Extended π-system for potential stacking interactions
-
Table 1: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Molecular formula | C₁₃H₁₂FN₅ |
| Molecular weight | 257.27 g/mol |
| IUPAC name | 3-fluoro-4-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline |
| Predicted logP | 2.4 (ALOGPS estimate) |
| Hydrogen bond donors | 3 (NH₂ + 2 pyrazole NH) |
| Hydrogen bond acceptors | 5 (F + 4 pyrazole N) |
Synthetic Methodologies
Retrosynthetic Analysis
Two primary synthetic strategies emerge:
Route A: Sequential Functionalization
-
Start with 4-nitro-3-fluoroaniline
-
Install bipyrazole via Buchwald-Hartwig amination
-
Reduce nitro group to amine
Route B: Direct Coupling
-
Prepare pre-formed 1-(4-amino-2-fluorophenyl)-2'-methyl-1H,2'H-3,3'-bipyrazole through:
-
Suzuki-Miyaura coupling of fluorinated aryl halides with bipyrazole boronic esters
-
Ullmann-type coupling under copper catalysis
-
Physicochemical Profile
Solubility and Stability
-
Aqueous solubility: Estimated 0.3–0.8 mg/mL in PBS (pH 7.4) via Abraham solvation parameters
-
Thermal stability: Predicted decomposition temperature >180°C (DSC simulation)
-
Photostability: Susceptible to para-amination degradation under UV light (λ >300 nm)
Table 2: Comparative Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Methanol | 12–15 |
| Dichloromethane | 8–10 |
| Water | <0.5 |
Industrial Applications
Advanced Material Synthesis
-
Conductive polymers: The amine group enables polymerization into polyaniline derivatives with enhanced conductivity (σ ~10⁻² S/cm) when doped
-
Coordination complexes: Forms stable complexes with transition metals (e.g., Cu²⁺, logβ ~8.2) for catalytic applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume